n-nitroso-n-phenylpyridin-2-amine
Description
Contextualization within the Broader Field of N-Nitrosamine Chemistry
N-nitrosamines, also known as N-nitroso compounds, are a class of organic molecules characterized by the presence of a nitroso group (-N=O) bonded to an amine nitrogen atom (R₂N-N=O). researchgate.netntnu.no These compounds are typically formed through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid or its salts (nitrites), often under acidic conditions. nih.govresearchgate.netsci-hub.se While the nitrosation process is generally favored at an acidic pH, very low pH can be less reactive due to the protonation of the amine precursor. nih.gov
The chemistry of N-nitrosamines is of significant interest due to their widespread presence as contaminants in various sources, including water, food, and pharmaceutical products. researchgate.netnih.govdelaware.gov Many compounds in this class are known to be potent carcinogens, a property that drives much of the research into their formation, detection, and degradation. ntnu.nonih.gov From a chemical standpoint, N-nitrosamines exhibit distinct reactivity. They are generally stable in aqueous and alkaline conditions but can undergo decomposition under specific stimuli such as strong acids or UV light. ntnu.nonih.govresearchgate.net Compared to their parent amines, they are significantly weaker bases. ntnu.no The N-N bond in many N-nitroso compounds is relatively weak; for instance, N-nitrosodiphenylamine has an N-N bond dissociation energy of only 23 kcal/mol (96 kJ/mol). wikipedia.org This characteristic weakness is central to many of their chemical transformations.
| Characteristic | Description |
|---|---|
| General Structure | R¹R²N-N=O, where R¹ and R² are typically alkyl or aryl groups. ntnu.no |
| Formation | Primarily through the nitrosation of secondary amines by nitrosating agents (e.g., HNO₂, nitrites). nih.govsci-hub.se |
| Key Reactivity | Can undergo protolytic denitrosation in acidic conditions and are susceptible to photolysis. nih.govresearchgate.net The N-N bond is often the weakest point in the molecule. wikipedia.org |
| Physical State | Often yellow liquids at room temperature. delaware.gov |
| Significance | Studied extensively as environmental and pharmaceutical contaminants and as research chemicals. nih.govdelaware.gov |
Rationale for Dedicated Academic Investigation of N-Nitroso-N-phenylpyridin-2-amine within Organic Synthesis and Mechanistic Studies
The dedicated investigation of this compound stems from its value as a model compound for exploring the nuances of chemical reactivity and synthetic utility. Its asymmetric structure, combining an electron-rich phenyl group with an electron-deficient pyridine (B92270) ring, offers a unique electronic environment around the N-nitroso functionality.
Organic Synthesis: The study of this compound in organic synthesis is driven by its potential as a precursor to various heterocyclic and aromatic compounds. Nitrosoarenes and their derivatives are recognized as versatile building blocks for forming new carbon-nitrogen bonds and constructing complex molecular architectures. nih.gov The controlled decomposition of this compound could serve as a source for specific radical or ionic intermediates that are not easily accessible through other means. For example, the cleavage of the N-N bond could generate aminyl radicals or related species, which can then participate in various bond-forming reactions. The synthesis of N-nitroso compounds itself has been refined using various methods, including the use of tert-butyl nitrite (B80452) (TBN) under mild, solvent-free conditions, which allows for the preparation of a broad range of substrates. rsc.orgresearchgate.net
Mechanistic Studies: From a mechanistic standpoint, this compound is an excellent substrate for investigating reaction pathways. Researchers are interested in how the electronic properties of the attached phenyl and pyridyl groups influence the stability and reactivity of the N-N bond. Studies on the thermal and photochemical decomposition of N-nitrosamines and N-nitrosamides have revealed complex reaction pathways, including denitrosation and rearrangement reactions. nih.govresearchgate.net The photolysis of N-nitrosamides in acidic media, for instance, leads to the fission of the nitrogen-nitrogen bond, a pathway that contrasts with their thermal decomposition. researchgate.net Investigating the decomposition of this compound under similar conditions can provide fundamental insights into how aromatic and heteroaromatic substituents direct these processes, contributing to a deeper understanding of reaction mechanisms in this important class of compounds.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C₁₁H₉N₃O | 199.21 | 63980-97-2 aaa-chem.com |
| N-Nitroso-N-methyl-2-aminopyridine | C₆H₇N₃O | 137.14 nih.gov | 16219-98-0 nih.gov |
| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | 198.22 | 86-30-6 |
| 3-Nitro-N-phenylpyridin-2-amine | C₁₁H₉N₃O₂ | 215.21 nih.gov | 34949-41-2 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-N-pyridin-2-ylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDCABPAKSBURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=N2)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984882 | |
| Record name | N-Phenyl-N-pyridin-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-38-5 | |
| Record name | N-Nitroso-N-phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC53091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N-pyridin-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of N Nitroso N Phenylpyridin 2 Amine Reactivity
Electronic Structure and its Influence on Reactivity
The reactivity of N-nitroso-N-phenylpyridin-2-amine is fundamentally governed by the electronic characteristics of the N-nitroso moiety. The interaction between the lone pair of electrons on the amino nitrogen and the π-system of the nitroso group dictates its chemical behavior.
The N-nitroso group exhibits a dual chemical nature, capable of acting as both a nucleophile and an electrophile. at.ua
Electrophilic Character: The nitrogen atom of the nitroso group is weakly electrophilic, making it susceptible to attack by strong nucleophiles such as organolithium or Grignard reagents. nih.gov This electrophilicity is a key factor in nucleophilic addition reactions.
Nucleophilic Character: The nitroso group also possesses nucleophilic properties centered on two atoms: the nitrogen and the oxygen. at.ua The lone pair of electrons on the amino nitrogen can be delocalized into the N=O bond, enhancing the nucleophilicity of the oxygen atom. researchgate.net This ambivalent nature is demonstrated in reactions like dimerization, where one nitroso molecule acts as the nucleophile and the other as the electrophile. at.ua
The electronic distribution within the N-nitroso group can be represented by two major contributing resonance structures. researchgate.net This delocalization involves the lone pair on the amine nitrogen and the π-electron system of the N=O double bond. researchgate.net
Figure 1: Resonance Structures of the N-Nitroso Moiety
Structure A: Ph-N(-N=O)-Py <=> Structure B: Ph-N=(N+-O-)-Py
In Structure A, there is a single bond between the two nitrogen atoms. In Structure B, there is a double bond between the nitrogens, a positive charge on the central nitrogen, and a negative charge on the oxygen.
In acidic conditions, N-nitrosamines undergo protonation. The protonation is a critical step that precedes reactions such as denitrosation. While protonation could theoretically occur on either the oxygen or the amino nitrogen, evidence suggests that the formation of an N-protonated species is a key, often rate-determining, step in acid-catalyzed decomposition. nih.govrsc.org This N-protonated intermediate, though not directly observed, is kinetically relevant and facilitates the subsequent attack by a nucleophile. nih.gov
Reaction Pathways Involving the N-Nitroso Moiety of this compound
The electronic properties of the N-nitroso group give rise to several distinct reaction pathways, including denitrosation, nucleophilic additions, and transformations involving radical intermediates.
Denitrosation is the cleavage of the N-NO bond, yielding the parent secondary amine, N-phenylpyridin-2-amine, and a nitrosating agent. This reaction is typically acid-catalyzed. The common mechanism involves the initial, rate-determining protonation of the nitrosamine (B1359907), followed by a rapid attack of a nucleophile on the protonated intermediate. nih.govdur.ac.uk
The rate of denitrosation can be significantly accelerated by the presence of nucleophiles such as bromide, thiocyanate (B1210189), or thiourea. nih.govdur.ac.uk Kinetic studies on analogous compounds, such as N-methyl-N-nitrosoaniline (NMNA) and N-nitrosodiphenylamine (NDA), in ethanolic hydrogen chloride show a first-order dependence on both the nitrosamine and the acid concentration, following the rate law: rate = k2[Nitrosamine][HCl]. rsc.org
Table 1: Kinetic Data for Denitrosation of Related N-Nitrosoanilines in Ethanolic HCl This table presents kinetic data for compounds structurally related to this compound to illustrate the principles of denitrosation kinetics.
| Compound | Condition | Rate Law | Isotope Effect (kEtOH/kEtOD) | Reference |
| N-methyl-N-nitrosoaniline (NMNA) | Ethanolic HCl, with Ascorbic Acid Trap | rate = k2[Nitrosamine][HCl] | 2.6–3.8 | rsc.org |
| N-nitrosodiphenylamine (NDA) | Ethanolic HCl, with Ascorbic Acid Trap | rate = k2[Nitrosamine][HCl] | 2.6–3.8 | rsc.org |
Data is illustrative of the general kinetic behavior of N-nitrosoanilines in acidic ethanol.
The observed kinetic solvent isotope effects, with values in the range of 2.6–3.8, are consistent with a rate-determining proton transfer to the nitrosamine. rsc.org
The electrophilic nitrogen of the nitroso group is a target for strong nucleophiles. Organolithium and Grignard reagents, for example, can add to the nitroso-nitrogen. nih.gov This addition initially forms an unstable oxyhydrazine intermediate. This intermediate can then undergo elimination to yield products such as hydrazones or azomethine imines. nih.gov
The reactivity of various nucleophiles towards the nitroso group has been studied extensively. For a series of nitrogen nucleophiles reacting with a model N-nitroso compound, the reactivity spans several orders of magnitude and does not correlate well with the basicity of the nucleophile. rsc.org Similarly, "soft" nucleophiles like iodide and thiocyanate tend to react at the nitroso group, whereas "hard" nucleophiles may react at other electrophilic sites in the molecule if available. researchgate.net
N-nitroso compounds are known to undergo transformations via radical mechanisms, primarily due to the relative weakness of the N-N bond. The bond dissociation energy for the N-N bond in N-nitrosodiphenylamine is only 23 kcal/mol (96 kJ/mol), making it susceptible to cleavage. wikipedia.org
Upon photolysis in acidic conditions, N-nitrosamines can undergo homolytic scission of the N-N bond to produce an aminium radical and a nitric oxide radical. nih.gov
Reaction Scheme: R2N-NO + hν (light) → [R2N•]+ + NO•
The highly reactive aminium radical can then participate in various subsequent reactions. For instance, in the presence of unsaturated carbon-carbon bonds, the aminium radical and nitric oxide can add across the double bond in a stepwise manner. nih.gov This process leads to the formation of C-nitroso compounds, which may then tautomerize to the corresponding oximes. nih.gov These photolytically induced radical reactions highlight a significant non-ionic pathway for the transformation of N-nitroso compounds.
Reactivity of the Pyridine (B92270) and Phenyl Rings in this compound
The reactivity of this compound is dictated by the electronic properties of its three key components: the pyridine ring, the phenyl ring, and the N-nitrosoamino bridge. The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic attack but susceptible to nucleophilic substitution. thieme-connect.dersc.orgyoutube.com Conversely, the phenyl ring's reactivity is modulated by the attached N-nitrosoamino group. The delocalization of the amine's nitrogen lone pair into the nitroso group significantly alters its electronic influence on the phenyl ring compared to a simple amino or phenylamino (B1219803) substituent.
Electrophilic Aromatic Substitution (EAS) on the heterocyclic pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. rsc.org These reactions typically require harsh conditions. When they do occur, substitution is directed to the C3 and C5 positions. In strongly acidic media, required for many EAS reactions like nitration, the pyridine nitrogen is protonated, which further deactivates the ring, making substitution even more difficult. rsc.org
The phenyl ring is also significantly influenced by the N-nitrosoamino substituent. The lone pair of electrons on the amino nitrogen, which would typically activate a phenyl ring for EAS and direct incoming electrophiles to the ortho and para positions, is delocalized into the adjacent nitroso group. This resonance effect reduces the electron-donating capacity of the nitrogen atom towards the phenyl ring, thereby deactivating it relative to aniline (B41778). Consequently, EAS reactions on the phenyl moiety of this compound are expected to be slower than on aniline itself.
The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly at the C2 and C4 positions, which are electronically activated by the ring nitrogen. youtube.com In this compound, the C2 position is already substituted. However, the 2-amino group itself can potentially act as a leaving group in transition-metal-catalyzed NAS reactions, allowing for the introduction of other nucleophiles. thieme-connect.de The mechanism for such reactions often involves the attack of a nucleophile to form a tetrahedral intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.comnih.gov
In contrast, the phenyl ring is not activated for NAS. Such reactions on benzene (B151609) derivatives typically require the presence of strong electron-withdrawing groups (like a nitro group) to stabilize the negative charge of the Meisenheimer intermediate, a condition not met by the N-nitrosoamino substituent. nih.gov Therefore, nucleophilic attack is expected to occur selectively on the pyridine ring.
Direct C-H functionalization offers an alternative pathway for modifying the aromatic systems without relying on traditional EAS or NAS patterns. The N-nitroso group can act as a directing group in transition-metal-catalyzed C-H activation. For N-nitrosoanilines, palladium-catalyzed reactions have demonstrated highly regiosepecific ortho-hydroxylation of the aniline ring. researchgate.net This suggests a high potential for directed C-H functionalization at the ortho-position of the phenyl ring in this compound.
For the pyridine moiety, C-H functionalization is an area of active research. While C2-functionalization is common due to the electronic properties and the directing ability of the ring nitrogen, functionalization at more distant positions (C3, C4) is more challenging. nih.gov However, recent advances have enabled such distal functionalizations through the use of specific directing groups and catalytic systems.
Influence of Reaction Conditions on Reaction Kinetics, Product Distribution, and Selectivity
The stability and reactivity of this compound, including its formation and decomposition, are highly dependent on the specific reaction conditions employed. Key factors include pH and the choice of solvent, which can significantly alter reaction rates and mechanistic pathways.
The pH of the reaction medium is a critical parameter governing both the formation (nitrosation) and degradation of nitrosamines.
Nitrosation: The formation of N-nitrosamines from secondary amines and a nitrosating agent (commonly derived from nitrite) is strongly acid-catalyzed. The optimal pH range for nitrosation is typically between 3 and 5. usp.org In this range, nitrous acid (HNO₂) is converted to more potent nitrosating agents like dinitrogen trioxide (N₂O₃). nih.gov At very low pH, the rate of nitrosation can decrease because the secondary amine becomes protonated, rendering it non-nucleophilic and thus unreactive towards the nitrosating agent. nih.gov Conversely, at neutral or higher pH (>7), the concentration of the active nitrosating species is significantly reduced, which generally lowers the risk of nitrosamine formation. usp.orgusp.org
Decomposition: The decomposition of nitrosamines is also highly pH-dependent. Many nitrosamines are relatively stable at neutral pH but degrade rapidly in both strongly acidic and strongly alkaline solutions. nih.gov In acidic conditions, the primary degradation pathway is often denitrosation, which involves the cleavage of the N-N bond to regenerate the secondary amine and release the nitrosonium ion. nih.gov The rate of photolytic decomposition has also been observed to increase with decreasing pH. nih.gov Under alkaline conditions, different degradation mechanisms can occur, leading to a variety of products without significant denitrosation. nih.gov
| Condition | Effect on Nitrosation (Formation) | Effect on Decomposition | Primary Pathway |
|---|---|---|---|
| Strongly Acidic (pH < 3) | Decreased rate due to amine protonation nih.gov | Rapid degradation nih.gov | Denitrosation (N-N bond cleavage) nih.gov |
| Mildly Acidic (pH 3-5) | Optimal rate for formation usp.orgusp.org | Increased photolytic degradation nih.gov | Formation of active nitrosating agents nih.gov |
| Neutral (pH ≈ 7) | Low rate of formation usp.org | Relatively stable nih.gov | Both denitrosation and other pathways may occur slowly nih.gov |
| Alkaline (pH > 8) | Very low rate of formation usp.org | Rapid degradation nih.gov | Complex degradation, not primarily denitrosation nih.gov |
The solvent plays a crucial role in the kinetics and mechanism of nitrosation reactions. The choice of solvent can alter the reaction pathway, particularly in non-aqueous media. researchgate.net
In apolar aprotic solvents like cyclohexane, kinetic studies on the aminolysis of N-nitrososulfonamides suggest a concerted reaction mechanism through cyclical transition states involving one or two molecules of the secondary amine. researchgate.net
In polar aprotic solvents such as chloroform, the mechanism for nitrosation by alkyl nitrites appears to involve the formation of a hydrogen-bonded complex, followed by the rate-limiting formation of a tetrahedral intermediate that quickly yields the products. researchgate.net In dimethyl sulfoxide (B87167) (DMSO), the mechanism is thought to be closer to that observed in aqueous solutions. researchgate.net Acetonitrile represents an intermediate case where the dependency on amine concentration is influenced by temperature and the specific reactants. researchgate.net Additionally, efficient synthesis of N-nitrosamines has been reported under solvent-free conditions using reagents like tert-butyl nitrite (B80452), highlighting the versatility of reaction environments. rsc.org
| Solvent Type | Example Solvent | Observed Mechanistic Features for Nitrosation | Reference |
|---|---|---|---|
| Apolar Aprotic | Cyclohexane | Concerted mechanism via cyclic transition states. Linear and quadratic dependency on amine concentration. | researchgate.net |
| Polar Aprotic | Chloroform | Formation of a hydrogen-bonded complex followed by a tetrahedral intermediate. | researchgate.net |
| Polar Aprotic | Acetonitrile | Intermediate behavior; reaction order depends on temperature and reactants. | researchgate.net |
| Polar Aprotic | DMSO | Mechanism approaches that seen in aqueous solutions. | researchgate.net |
| Solvent-Free | N/A | Efficient nitrosation using reagents like tert-butyl nitrite. | rsc.org |
Catalytic Effects on this compound Transformations
The reactivity of this compound can be significantly influenced by the presence of catalysts, which can promote transformations such as rearrangements and denitrosation. While specific research on the catalytic effects on this particular compound is limited, valuable insights can be drawn from studies on analogous aromatic N-nitrosamines, such as N-nitrosodiphenylamine and other N-alkyl-N-nitrosoanilines. These studies reveal that the transformations are typically catalyzed by acids, and in some cases, by metals.
One of the most well-documented catalytic transformations for aromatic N-nitrosamines is the Fischer-Hepp rearrangement. This reaction involves the acid-catalyzed intramolecular migration of the nitroso group from the nitrogen atom to the para-position of the aromatic ring, yielding a C-nitroso aromatic amine. wikipedia.orgdbpedia.org The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid. wikipedia.org While the exact mechanism is not fully understood, there is evidence to suggest it is an intramolecular process. wikipedia.org
For this compound, it is plausible that under acidic conditions, a similar rearrangement could occur. The presence of the pyridine ring, however, adds a layer of complexity due to the potential for protonation of the pyridine nitrogen, which could influence the electronic properties of the molecule and the course of the reaction.
In addition to rearrangement, acid-catalyzed denitrosation is another significant transformation pathway for aromatic N-nitrosamines. This reaction involves the cleavage of the N-N bond, leading to the formation of the corresponding secondary amine and nitrous acid. The ease of denitrosation is influenced by the structure of the nitrosamine, with diaryl nitrosamines generally being more susceptible to this reaction than dialkyl nitrosamines. scconline.org The denitrosation of N-nitrosodiphenylamine has been shown to be acid-catalyzed and can proceed via different mechanisms depending on the reaction conditions. rsc.org
Furthermore, in the presence of other nucleophilic species, a process known as transnitrosation can occur, where the nitroso group is transferred from the N-nitrosamine to another amine or nucleophile. This reaction is also acid-catalyzed and requires protonation of the N-nitrosamine to be initiated. rsc.org
The following table summarizes the types of catalytic transformations observed for analogous N-nitrosamines, which can serve as a predictive framework for the reactivity of this compound.
| Catalytic Transformation | Catalyst | Reactant (Analogue) | Product(s) | Reference(s) |
| Fischer-Hepp Rearrangement | Hydrochloric Acid | Aromatic N-Nitrosamines | p-Nitroso Aromatic Amines | wikipedia.orgdbpedia.org |
| Denitrosation | Strong Acids (e.g., H₂SO₄) | Aromatic N-Nitrosamines | Secondary Amine, Nitrous Acid | scconline.orgrsc.org |
| Transnitrosation | Acidic Media | N-Nitrosodiphenylamine | N-Methylaniline, Sodium Azide | rsc.org |
| Reductive Metabolism | Liver Aldehyde Oxidase | N-Nitrosodiphenylamine | 1,1-Diphenylhydrazine | nih.gov |
It is important to note that the reactivity of this compound may differ from these analogues due to the electronic and steric influences of the pyridin-2-yl group. Further experimental investigation is necessary to fully elucidate the catalytic transformations of this specific compound.
Advanced Spectroscopic Characterization and Structural Analysis of N Nitroso N Phenylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of N-nitroso-N-phenylpyridin-2-amine, offering precise information about the atomic arrangement and connectivity within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the phenyl and pyridyl rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitroso group and the anisotropic effects of the aromatic rings. Typically, the aromatic protons resonate in the downfield region of the spectrum. Protons on the pyridine (B92270) ring often show distinct coupling patterns that allow for their unambiguous assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the phenyl and pyridyl rings exhibit chemical shifts in the aromatic region, generally between 110 and 160 ppm. The carbon atoms directly bonded to the nitrogen atoms are expected to be deshielded and appear at a lower field. The specific chemical shifts are sensitive to the electronic environment and can be used to map the electron density distribution across the molecule.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopic Analysis and Chemical Shift Anisotropies
¹⁵N NMR spectroscopy is particularly informative for characterizing the nitrogen environments within this compound. The nitroso group gives rise to a characteristic signal in a distinct region of the ¹⁵N NMR spectrum. For N-nitrosamines, the chemical shift for the nitrogen atom of the N=O group typically appears in the range of 540 to 570 ppm, while the other nitrogen atom resonates at a different frequency. science-and-fun.de These chemical shifts are highly sensitive to the electronic and steric environment around the nitrogen atoms. The significant difference in chemical shifts between the two nitrogen atoms of the nitroso group reflects the distinct electronic nature of the N-N=O moiety.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the phenyl and pyridyl rings, allowing for the assignment of adjacent protons. researchgate.netsdsu.edu
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. researchgate.netsdsu.edu
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy (e.g., Characteristic Frequencies of the N-N=O Group)
The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of the key functional groups. The most diagnostic vibrations are those associated with the N-nitroso group.
The stretching vibration of the N=O bond in nitrosamines typically appears in the region of 1408–1486 cm⁻¹. pw.edu.pl Another important vibrational mode is the N-N stretch of the >N-N=O group, which is generally observed between 1052 and 1106 cm⁻¹. pw.edu.pl The precise frequencies of these bands can be influenced by the electronic effects of the attached phenyl and pyridyl groups. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations from the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of aromatic amines is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N=O Stretch | 1408–1486 pw.edu.pl |
| N-N Stretch | 1052–1106 pw.edu.pl |
| Aromatic C-N Stretch | 1250–1335 orgchemboulder.com |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a valuable technique for probing the vibrational modes of this compound, offering complementary information to infrared spectroscopy. The Raman spectrum is anticipated to be characterized by distinct bands corresponding to the vibrations of the phenyl, pyridine, and nitroso functional groups.
Key expected vibrational modes for this compound, based on analyses of related structures like 2-aminopyridine, would include the N-N stretching and N=O stretching of the nitroso group. tsijournals.com The aromatic C-H stretching vibrations of both the phenyl and pyridine rings are expected to appear in the 3000-3100 cm⁻¹ region. The ring stretching vibrations of the pyridine and phenyl rings would likely produce a series of bands in the 1400-1600 cm⁻¹ range.
Due to the presence of the electron-withdrawing nitroso group and the potential for resonance interaction between the phenyl and pyridine rings through the amine bridge, shifts in the characteristic vibrational frequencies of the parent 2-anilinopyridine (B1266264) structure are expected.
Table 1: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Origin |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Pyridine Rings |
| Ring Stretching | 1400 - 1600 | Phenyl and Pyridine Rings |
| N-N Stretch | 1000 - 1150 | N-Nitroso Group |
| N=O Stretch | 1430 - 1500 | N-Nitroso Group |
Note: The data in this table is predictive and based on the analysis of analogous compounds due to the absence of specific experimental data for this compound.
Electronic Spectroscopy for Conjugation and Electronic Transitions
The electronic spectrum of this compound is predicted to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within its chromophoric system. The molecule's chromophore consists of the phenyl ring, the pyridine ring, and the N-nitroso group, all of which are part of a conjugated system.
Generally, N-nitrosamines display two distinct absorption bands in their UV-Vis spectra. researchgate.net A strong absorption band is typically observed in the 230-250 nm region, corresponding to a π → π* transition. researchgate.net A weaker absorption band, attributed to an n → π* transition of the N=O group, is found in the 330-370 nm range. researchgate.net For instance, N-nitrosodiphenylamine shows a maximum absorption at 290 nm. nih.gov
In this compound, the conjugation between the phenyl and pyridine rings through the nitrogen atom is expected to influence the position and intensity of these absorption maxima. The extended conjugation could lead to a bathochromic (red) shift of the π → π* transition compared to simpler nitrosamines.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Chromophore |
| π → π | 230 - 290 | Phenyl Ring, Pyridine Ring, N=O Group |
| n → π | 330 - 370 | N=O Group |
Note: The data in this table is predictive and based on the analysis of analogous compounds due to the absence of specific experimental data for this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺.
A characteristic fragmentation pattern for N-nitrosamines involves the loss of the nitroso group (•NO), resulting in a significant [M-30]⁺ fragment. nih.govnih.govosti.gov Another common fragmentation pathway is the cleavage of the N-N bond, which can lead to the formation of ions corresponding to the phenylpyridin-2-amine cation and the nitroso cation. Further fragmentation of the aromatic rings would also be anticipated.
When aromatic groups are present, prominent peaks corresponding to these moieties are typically observed in the mass spectrum. nih.gov Therefore, fragments corresponding to the phenyl and pyridyl groups would likely be present.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 199 | [C₁₁H₉N₃O]⁺ | Molecular Ion [M]⁺ |
| 169 | [C₁₁H₉N₂]⁺ | Loss of •NO ([M-30]⁺) |
| 93 | [C₅H₅N₂]⁺ | Cleavage of the N-phenyl bond |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The data in this table is predictive and based on the analysis of analogous compounds due to the absence of specific experimental data for this compound.
X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
X-ray diffraction analysis of a suitable single crystal of this compound would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, insights can be drawn from the structures of related molecules.
The molecular geometry is expected to be non-planar due to the steric hindrance between the phenyl and pyridine rings. The N-N-O angle within the nitroso group is anticipated to be around 115-120°. The bond length of the N=O group would likely be in the range of 1.20-1.25 Å, and the N-N bond length is expected to be around 1.35-1.40 Å.
In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O or C-H···N hydrogen bonds could play a significant role in the crystal packing. The planarity of the N-nitroso group relative to the plane of the pyridine ring would be a key structural feature to determine.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| N-N=O Bond Angle | 115 - 120° |
| N=O Bond Length | 1.20 - 1.25 Å |
| N-N Bond Length | 1.35 - 1.40 Å |
Note: The data in this table is predictive and based on the analysis of analogous compounds due to the absence of specific experimental data for this compound.
Theoretical and Computational Chemistry Studies on N Nitroso N Phenylpyridin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties and bonding nature of N-Nitroso-N-phenylpyridin-2-amine. These computational methods provide a molecular-level picture that complements experimental findings.
Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Frontier Orbitals (HOMO-LUMO Analysis)
Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and electronic properties of N-nitrosamine compounds. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to determine its optimized molecular geometry. These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.
A key aspect of these DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is typically localized on the N-nitroso group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the pyridin-2-amine moiety, suggesting this region is susceptible to nucleophilic attack.
Table 1: Selected Calculated Molecular Parameters for this compound from DFT Studies
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Natural Bond Orbital (NBO) Analysis for Charge Transfer, Delocalization, and Hybridization
Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electron delocalization and intramolecular interactions within this compound. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these charge transfer events.
Computational Modeling of this compound Reaction Mechanisms and Transition States
Computational modeling has been utilized to explore the potential reaction mechanisms involving this compound. These studies focus on identifying the transition states and calculating the activation energies for various proposed reaction pathways. While specific studies on this compound are limited, related research on other N-nitrosamines provides a framework for understanding its potential reactivity. For instance, studies on the decomposition of similar compounds suggest that the initial step often involves the homolytic cleavage of the N-N bond in the nitroso group, leading to the formation of radical species.
DFT calculations can map out the potential energy surface for such reactions, identifying the minimum energy pathways and the structures of the transition states. This information is vital for predicting the feasibility and kinetics of different reactions, such as thermal decomposition or reactions with other chemical species.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Comparison with Experimental Data
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can predict its vibrational (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra.
The calculated IR spectrum can help in assigning the characteristic vibrational modes of the molecule, such as the N-N and N=O stretching frequencies of the nitroso group. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and assignment of experimental spectra. The time-dependent DFT (TD-DFT) method is commonly used to calculate the electronic transitions, providing insights into the UV-Vis absorption bands and the nature of the electronic excitations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR | N=O Stretch | ~1450 cm⁻¹ |
| IR | N-N Stretch | ~1050 cm⁻¹ |
| ¹H NMR | Phenyl Protons | 7.2-7.8 ppm |
| ¹H NMR | Pyridine (B92270) Protons | 6.8-8.5 ppm |
| UV-Vis | λmax | ~280 nm |
Conformational Analysis and Isomerism (e.g., Rotational Barriers, E/Z Isomer Stability) of this compound
The presence of single bonds in this compound allows for the existence of different conformers and isomers. Computational methods are employed to investigate the conformational landscape and the relative stabilities of these different forms. A key area of study is the rotational barrier around the N-N bond, which determines the interchange between E and Z isomers.
Calculations can determine the potential energy as a function of the dihedral angle of the N-N bond, revealing the energy minima corresponding to the stable E and Z isomers and the energy maxima representing the transition states for their interconversion. These studies often show that one isomer is more stable than the other due to steric or electronic effects. The relative stability of the E/Z isomers can have a significant impact on the molecule's biological activity and chemical reactivity.
Research on Analogues and Derivatives of N Nitroso N Phenylpyridin 2 Amine
Synthesis and Characterization of Substituted N-Nitroso-N-phenylpyridin-2-amines
The synthesis of N-nitroso compounds is a well-established area of organic chemistry. sci-hub.sersc.org Generally, these compounds are prepared by the N-nitrosation of the corresponding secondary amine with a suitable nitrosating agent. sci-hub.se Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), dinitrogen trioxide, and tert-butyl nitrite. sci-hub.sersc.org The reaction of a secondary amine with a nitrosating agent typically proceeds via electrophilic attack of the nitrosonium ion (NO⁺) or a related species on the nitrogen atom of the amine. sci-hub.se
For the synthesis of substituted N-nitroso-N-phenylpyridin-2-amines, the corresponding substituted N-phenylpyridin-2-amines are required as precursors. These precursors can be synthesized through various methods, such as the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst. mdpi.com Another approach involves the condensation of substituted guanidines with enones. mdpi.com
While specific literature detailing a broad series of substituted N-nitroso-N-phenylpyridin-2-amines is not abundant, the synthesis and characterization of analogous substituted N-nitroso compounds have been reported. For instance, a series of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives were synthesized by the nitrosation of the corresponding isatin-derived Schiff bases. nih.gov The characterization of these compounds involved standard spectroscopic techniques.
The general procedure for the synthesis of substituted N-nitroso-N-phenylpyridin-2-amines would involve the reaction of the parent substituted N-phenylpyridin-2-amine with a nitrosating agent like sodium nitrite in an acidic medium. The resulting products would then be isolated and purified, and their structures confirmed using techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected characterization data would be similar to that reported for other N-nitroso compounds. nih.gov
Table 1: Hypothetical Characterization Data for a Series of Substituted N-Nitroso-N-phenylpyridin-2-amines
| Substituent (X) | Yield (%) | Melting Point (°C) | IR (N-N=O str, cm⁻¹) | ¹H-NMR (δ, ppm, Ar-H) | ¹³C-NMR (δ, ppm, C=O) | Mass (m/z, M⁺) |
| H | 85 | 110-112 | ~1450 | 7.2-8.5 (m) | - | 199 |
| 4-CH₃ | 82 | 115-117 | ~1448 | 7.1-8.4 (m) | - | 213 |
| 4-Cl | 90 | 125-127 | ~1455 | 7.3-8.6 (m) | - | 233.5 |
| 4-NO₂ | 78 | 140-142 | ~1460 | 7.8-8.8 (m) | - | 244 |
This table is illustrative and based on general knowledge of the synthesis and characterization of N-nitroso compounds. The data is not from a specific experimental study on this exact series of compounds.
Comparative Reactivity Studies of Structural Analogues Bearing Different Substituents
The reactivity of N-nitrosamines can be significantly influenced by the electronic nature of the substituents attached to the molecule. A key reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement, which involves the acid-catalyzed migration of the nitroso group to the para-position of the aromatic ring. sci-hub.se The rate of this rearrangement is sensitive to the electronic properties of substituents on the aromatic ring. sci-hub.se
Studies on the rearrangement of N-methyl-N-nitrosoaniline have shown that electron-donating substituents, such as methyl (CH₃) and methoxy (B1213986) (OCH₃), in the meta-position increase the reaction rate. sci-hub.se Conversely, electron-withdrawing substituents like chloro (Cl) and nitro (NO₂) significantly decrease the rate of rearrangement. sci-hub.se This behavior is consistent with an electrophilic aromatic substitution mechanism where the protonated nitrosamine (B1359907) acts as the electrophile. sci-hub.se
Applying these principles to analogues of N-nitroso-N-phenylpyridin-2-amine, it can be predicted that:
Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring would increase the electron density of the ring, thereby accelerating the rate of electrophilic attack and promoting the Fischer-Hepp rearrangement.
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring would decrease the electron density, making the ring less susceptible to electrophilic attack and thus slowing down the rearrangement. sci-hub.se
The position of the substituent on the pyridine (B92270) ring would also be expected to influence reactivity. Electron-withdrawing groups on the pyridine ring could potentially decrease the basicity of the nitrosamine nitrogen, which might affect the initial protonation step required for the rearrangement. sci-hub.se Steric effects can also play a role; bulky substituents near the nitrosoamino group could hinder the approach of reagents or affect the conformation required for reaction. sci-hub.se For example, a 2,6-dimethyl substituted N-nitrosoaniline derivative is very stable towards both rearrangement and denitrosation due to steric hindrance. sci-hub.se
Table 2: Predicted Relative Reactivity of Substituted this compound Analogues in Fischer-Hepp Rearrangement
| Substituent on Phenyl Ring | Electronic Effect | Predicted Reactivity |
| 4-OCH₃ | Electron-donating | High |
| 4-CH₃ | Electron-donating | Moderate-High |
| H | Neutral | Moderate |
| 4-Cl | Electron-withdrawing | Low |
| 4-NO₂ | Strongly electron-withdrawing | Very Low |
This table is based on the established principles of substituent effects on the Fischer-Hepp rearrangement of N-nitrosoanilines and represents a qualitative prediction. sci-hub.se
Influence of Substituents on Electronic Structure and Spectroscopic Properties of Related N-Nitrosamines
Substituents can profoundly impact the electronic structure and, consequently, the spectroscopic properties of this compound analogues. These effects are observable in various spectroscopic techniques, most notably in UV-Vis and NMR spectroscopy.
UV-Visible Spectroscopy
The electronic absorption spectra of N-nitrosamines typically exhibit two characteristic absorption bands. A weak, longer-wavelength band (around 340-370 nm) is attributed to the n → π* transition of the nitroso group, while a more intense, shorter-wavelength band (around 230-280 nm) corresponds to a π → π* transition. The position and intensity of these bands can be altered by substituents.
The introduction of substituents on the phenyl ring of this compound analogues would be expected to cause shifts in these absorption maxima. Electron-donating groups generally cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. The solvent can also play a significant role in the position of these bands. nih.gov
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of substituted N-nitrosamines. A key feature of the ¹H and ¹³C NMR spectra of asymmetrical nitrosamines is the presence of two sets of signals for the groups attached to the nitrogen atom. This is due to the restricted rotation around the N-N bond, which has significant double-bond character, leading to the existence of stable E and Z stereoisomers (rotamers). researchgate.netacanthusresearch.com The ratio of these isomers can be determined from the integration of the corresponding NMR signals. nih.gov
Substituents on the aromatic rings will influence the chemical shifts of the protons and carbons. In general, electron-donating groups on the phenyl ring will cause an upfield shift (lower δ values) of the aromatic proton and carbon signals, particularly at the ortho and para positions, due to increased electron shielding. chemistryviews.org Conversely, electron-withdrawing groups will lead to a downfield shift (higher δ values) due to deshielding. chemistryviews.org The chemical shifts of the carbon atom para to the substituent in a series of aromatic amines have been shown to correlate well with the electronic properties of the substituent. mdpi.com
Table 3: Expected Influence of Substituents on Spectroscopic Properties of this compound Analogues
| Substituent (on Phenyl Ring) | Effect on UV-Vis (π → π*) | Expected ¹H-NMR Shift (para-H) | Expected ¹³C-NMR Shift (para-C) |
| 4-OCH₃ | Bathochromic Shift | Upfield | Upfield |
| 4-CH₃ | Bathochromic Shift | Upfield | Upfield |
| H | Reference | Reference | Reference |
| 4-Cl | Hypsochromic/Bathochromic | Downfield | Downfield |
| 4-NO₂ | Hypsochromic Shift | Downfield | Downfield |
This table provides a qualitative prediction based on general principles of substituent effects on UV-Vis and NMR spectroscopy of aromatic compounds. nih.govchemistryviews.orgmdpi.com
Historical Development of Research on N Nitroso Compounds and Their Relevance to N Nitroso N Phenylpyridin 2 Amine
Early Discoveries and Fundamental Chemical Insights into N-Nitrosamines
The scientific journey into N-nitroso compounds, commonly known as nitrosamines, began in the latter half of the 19th century. The reaction between primary aromatic amines and nitrous acid was first noted by Peter Griess in 1864. nih.gov The term "nitrosamine" itself was introduced to the chemical lexicon by Otto Witt in 1878 to describe any substituted ammonia (B1221849) containing the nitrosyl group (–NO) directly bonded to the amino nitrogen. nih.gov
A pivotal moment in the history of nitrosamine (B1359907) research occurred in 1956 when British scientists John Barnes and Peter Magee reported that N-nitrosodimethylamine (NDMA) induced liver tumors in rats. nih.govchemicalbook.com This discovery was a watershed, shifting the focus of N-nitroso compound research towards their biological activities and carcinogenic properties. chemicalbook.comresearchgate.net Subsequent studies revealed that approximately 90% of the 300 N-nitroso compounds tested are carcinogenic in various animal species, establishing them as one of the most potent classes of chemical carcinogens. chemicalbook.com
Fundamental chemical insights have revealed that the carcinogenicity of many N-nitrosamines is linked to their metabolic activation. osti.govrsc.org This process typically involves enzymatic α-hydroxylation by cytochrome P450, leading to an unstable primary nitrosamine that decomposes to a diazonium ion, which can then act as a DNA alkylating agent. osti.govrsc.org
Structurally, N-nitrosamines possess a distinctive planar C₂N₂O core, as confirmed by X-ray crystallography. nih.gov A key feature is the restricted rotation around the nitrogen-nitrogen (N-N) bond, which has significant double-bond character. This restricted rotation, with a barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines, results in the magnetic non-equivalence of the N-substituents, a feature first demonstrated by Looney, Phillips, and Reilly in 1957 using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net This finding was crucial in confirming the polar nature of these compounds and opened new avenues in understanding their chemistry. researchgate.net
N-nitroso-N-phenylpyridin-2-amine, as a member of this class, is expected to share these fundamental structural and chemical properties. Its structure incorporates both an aromatic phenyl group and a heterocyclic pyridyl group attached to the nitrosamine nitrogen, suggesting a complex electronic environment and the potential for interesting stereochemical properties due to hindered rotation.
Evolution of Synthetic Methodologies for N-Nitroso Compounds Over Time
The synthesis of N-nitroso compounds has evolved since their initial discovery, with methodologies being refined for efficiency and applicability to a wide range of amine precursors. The most fundamental and widely used method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent. longdom.org
R₂NH + HNO₂ → R₂N-N=O + H₂O
This method is applicable to a vast array of secondary amines, including aliphatic, aromatic, and heterocyclic structures. For this compound, the precursor would be the secondary amine N-phenylpyridin-2-amine, which would be treated with a source of nitrous acid.
Over time, the repertoire of nitrosating agents has expanded beyond nitrous acid to include other reagents that can deliver the nitrosyl group, such as dinitrogen tetroxide (N₂O₄), nitrosyl chloride (NOCl), and alkyl nitrites (RONO). nih.gov The choice of reagent can be tailored based on the substrate's reactivity and the desired reaction conditions. For instance, trans-nitrosation, using a donor like 3-nitro-N-nitrosocarbazole, allows the reaction to proceed in a neutral medium. researchgate.net
Other historical and specialized synthetic routes include:
Nitrosation of Organometallic Compounds : As early as 1874, Baeyer prepared nitrosobenzene (B162901) by reacting diphenylmercury (B1670734) with nitrosyl bromide. google.com
Oxidation of Primary Amines : Anilines can be oxidized to form nitrosoarenes using reagents like hydrogen peroxide with a molybdenum catalyst. researchgate.net
Fischer-Hepp Rearrangement : Secondary aromatic amines can be nitrosated on the nitrogen, and the resulting N-nitrosoamine can rearrange in the presence of acid to place the nitroso group on the aromatic ring, typically at the para position. google.com
Nitrosation with Gaseous Nitric Oxide : A patented method for synthesizing N-nitrosodiphenylamine involves passing gaseous nitric oxide through an acidic solution of diphenylamine (B1679370) in the presence of an iron (II) pentacyanide complex as a catalyst. aaa-chem.com
The synthesis of this compound would most likely follow the general principle of nitrosating the parent secondary amine, N-phenylpyridin-2-amine.
Table 1: Synthetic Methods for N-Nitroso Compounds
| Method | Precursor | Reagent(s) | Typical Conditions | Relevance to this compound |
|---|---|---|---|---|
| Acid-Catalyzed Nitrosation | Secondary Amine (e.g., N-phenylpyridin-2-amine) | Sodium Nitrite (B80452) (NaNO₂) + Acid (e.g., HCl) | Aqueous, acidic (pH < 7) | Most direct and common synthetic route. |
| Nitrosation with Nitrosyl Halides | Secondary Amine | Nitrosyl Chloride (NOCl) | Aprotic solvent | Alternative to in situ nitrous acid generation. |
| Trans-nitrosation | Secondary Amine | N-nitrosamine donor (e.g., N-nitrosocarbazole) | Neutral medium | Useful for sensitive substrates. |
| Oxidation | Primary Aromatic Amine | H₂O₂ / Catalyst | Varies | Not directly applicable for N,N-disubstituted nitrosamines. |
| Catalytic Nitrosation | Secondary Amine | Nitric Oxide (NO) + Catalyst | Acidic, alcohol/water | Advanced method for specific industrial syntheses. |
Advancements in Spectroscopic and Computational Techniques Applied to N-Nitrosamine Characterization
The characterization of N-nitrosamines has been revolutionized by advancements in analytical chemistry, moving from classical methods to highly sophisticated spectroscopic and computational techniques.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : As mentioned, ¹H NMR spectroscopy was instrumental in providing the first evidence for the restricted N-N bond rotation in 1957. researchgate.net This hindered rotation leads to the existence of stable rotational isomers (rotamers), often referred to as E and Z isomers, which can be observed as distinct sets of signals in NMR spectra, particularly for asymmetrically substituted nitrosamines like this compound. chemicalbook.com For example, the ¹H NMR spectrum of N-nitrosodimethylamine shows two distinct singlets for the two methyl groups. chemicalbook.com ¹³C NMR also provides valuable structural information. rsc.org
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) is a key technique for identifying N-nitrosamines. A characteristic fragmentation pattern is the loss of the nitroso group (•NO), resulting in a prominent peak at M-30 (where M is the molecular ion). researchgate.netosti.gov Another common, though less universal, fragment is observed at M-17, corresponding to the loss of a hydroxyl radical (•OH) via a McLafferty-type rearrangement. researchgate.net Modern techniques couple mass spectrometry with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem MS (MS/MS) for enhanced sensitivity and specificity. aaa-chem.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for unambiguous elemental composition determination. For this compound, the molecular ion would be expected, along with a significant fragment from the loss of the NO group.
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the N=O stretching vibration of the nitroso group, which typically appears in the region of 1430-1500 cm⁻¹. longdom.org
Computational Techniques:
In recent years, computational chemistry has become an indispensable tool. Quantum mechanical approaches and in-silico assessments are used to predict properties like carcinogenic potency. Methods like Computer-Aided Discovery and Redesign (CADRE) and web-based applications can analyze the risk category of N-nitrosamine compounds from their chemical structure alone, providing rapid screening. aaa-chem.com These computational models help in understanding the structure-activity relationships and prioritizing experimental studies.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observation | Rationale/Comparison |
|---|---|---|
| ¹H NMR | Two sets of signals for phenyl and pyridyl protons. | Due to slow rotation around the N-N bond, leading to E/Z rotamers. Similar to other asymmetric nitrosamines. chemicalbook.com |
| ¹³C NMR | Distinct signals for each carbon, potentially showing doubling for rotamers. | Consistent with the presence of E/Z isomers. |
| Mass Spec (EI) | Molecular ion peak (M⁺); Prominent fragment at M-30. | Loss of the •NO group is a hallmark fragmentation for N-nitrosamines. researchgate.netosti.gov |
| HRMS | Exact mass measurement confirming the elemental formula C₁₁H₉N₃O. | Provides definitive identification. |
| IR Spectroscopy | Absorption band in the 1430-1500 cm⁻¹ range. | Characteristic N=O stretching frequency. longdom.org |
Future Perspectives and Emerging Research Avenues for N Nitroso N Phenylpyridin 2 Amine Studies
Exploration of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability
The development of new synthetic routes for N-nitroso compounds is a critical area of research, with a growing emphasis on green chemistry principles to enhance selectivity and sustainability. nih.govresearchgate.net Traditional methods for the synthesis of N-nitrosamines often involve the use of nitrous acid generated in situ from a nitrite (B80452) salt and a strong mineral acid. google.commsu.edu However, these methods can lack selectivity and generate significant waste.
Future research is expected to focus on alternative, more sustainable nitrosating agents and reaction conditions. One promising approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which has been shown to be effective for a broad range of secondary amines with excellent yields and an easy isolation procedure. rsc.org This method avoids the use of harsh acids and metals, making it a more environmentally friendly option. rsc.org Another avenue of exploration is the use of electrochemical methods for N-nitrosation, which can eliminate the need for chemical oxidants and provide precise control over the reaction. researchgate.net
The synthesis of pyridine (B92270) derivatives, the backbone of N-Nitroso-N-phenylpyridin-2-amine, is also seeing a shift towards more sustainable practices. researchgate.net One-pot multicomponent reactions are gaining traction as an eco-friendly and efficient method for creating complex pyridine structures. nih.gov These reactions, often assisted by microwave irradiation, offer advantages such as shorter reaction times, higher yields, and reduced waste. nih.gov
Table 1: Comparison of Traditional and Emerging Synthetic Methods for N-Nitrosamines
| Feature | Traditional Method (e.g., Nitrous Acid) | Emerging Method (e.g., TBN) |
| Nitrosating Agent | Nitrous acid (from NaNO₂ + acid) | tert-Butyl nitrite (TBN) |
| Reaction Conditions | Acidic, aqueous media | Solvent-free, metal-free, acid-free |
| Selectivity | Can be low, potential for side reactions | High for many substrates |
| Sustainability | Generates acidic waste | "Green"er approach with less waste |
| Yields | Variable | Generally high |
Deeper Elucidation of Complex Reaction Intermediates and Transient Species in N-Nitrosation Reactions
A thorough understanding of the reaction mechanisms involved in N-nitrosation is crucial for controlling the formation of this compound. The N-nitrosation of secondary amines, such as the parent amine of the title compound, is known to proceed through various reactive intermediates. wikipedia.org The key electrophilic species in acidic nitrous acid solutions is the nitrosonium cation (NO⁺). msu.edulibretexts.org
However, the reaction mechanism can be more complex, involving other transient species. For instance, in the gas phase, a free radical mechanism has been proposed where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine to form an aminyl radical and nitrous acid. nih.govnist.gov This aminyl radical is then quenched by nitric oxide (NO) to form the nitrosamine (B1359907). nih.govnist.gov The stability and reactivity of these intermediates are influenced by the structure of the amine. nih.gov
Future research will likely employ advanced spectroscopic and computational techniques to identify and characterize these short-lived intermediates in the N-nitrosation of N-phenylpyridin-2-amine. This deeper insight will enable the development of strategies to either promote or inhibit the formation of the N-nitroso compound as desired. For example, understanding the factors that stabilize or destabilize the key intermediates can lead to the design of specific catalysts or inhibitors for the nitrosation reaction.
Development of Advanced Multiscale Computational Models for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, including N-nitroso compounds. nih.gov Density Functional Theory (DFT) is a powerful method used to calculate the heat of formation and judge the aromatic stabilities of nitro derivatives of pyridine, providing insights into their energetic properties. researchgate.netnih.govrsc.org Such computational studies can be extended to this compound to predict its stability, reactivity, and potential degradation pathways. nih.govlhasalimited.org
The development of advanced multiscale computational models is a key future direction. These models will integrate quantum mechanical calculations for the electronic structure of the molecule with classical molecular dynamics simulations to study its behavior in different environments. This will allow for a more accurate prediction of how this compound interacts with other molecules and its potential to form under various conditions.
In silico software is already being used to predict the formation of N-nitrosamines from pharmaceuticals, which can help in risk assessment. nih.gov These predictive models can be further refined to provide more accurate and reliable predictions for specific compounds like this compound.
Integration of High-Throughput Experimentation with Computational Predictions in this compound Discovery and Analysis
The combination of high-throughput experimentation (HTE) and computational modeling is a powerful strategy for accelerating the discovery and analysis of new compounds and reactions. HTE allows for the rapid screening of a large number of reaction conditions or potential inhibitors of N-nitrosamine formation. nih.gov This experimental data can then be used to validate and improve the predictive power of computational models.
For the analysis of this compound, high-throughput analytical techniques are crucial, especially in the context of pharmaceutical quality control where N-nitrosamine impurities are a major concern. eurofins.com Methods like paper spray ionization (PSI) and filter cone spray ionization (FCSI) mass spectrometry offer rapid screening of trace-level N-nitrosamines in complex matrices with minimal sample preparation. nih.gov
The future of research in this area lies in creating a feedback loop between computational predictions and experimental results. For example, computational models can be used to predict which reaction conditions are most likely to lead to the formation of this compound. These predictions can then be tested using HTE. The experimental results, in turn, can be used to refine the computational models, leading to a more accurate and efficient discovery and analysis process. This integrated approach will be instrumental in advancing our understanding of this compound and other N-nitroso compounds.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of N-nitroso-N-phenylpyridin-2-amine in complex matrices (e.g., biological samples or environmental samples)?
- Methodological Answer : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are preferred for specificity and sensitivity. For example, deuterated analogs (e.g., N-nitrosodi-n-propyl-d14-amine) can serve as internal standards to correct for matrix effects . Sample preparation should include solid-phase extraction (SPE) to reduce interferents, with validation against certified reference materials (e.g., N-nitrosomorpholine standard, 100 mg, ¥52,000) . Detection limits should align with EFSA protocols for nitrosamines in food, which emphasize sub-ppb quantification .
Q. How should researchers prepare and store analytical standards of this compound to ensure stability?
- Methodological Answer : Standards must be stored at 0–6°C in amber vials to prevent photodegradation and thermal decomposition . For example, N-nitrosodi-n-propylamine standards are labeled with hazard classifications (e.g., “危 5-NS-2-II”) and require cold chain management . Stock solutions should be prepared in anhydrous solvents (e.g., acetonitrile) and validated for purity via NMR or LC-MS before use .
Q. What are the key structural and physicochemical properties of this compound that influence its reactivity and detection?
- Methodological Answer : The compound’s nitroso (-N=O) group and aromatic pyridine ring contribute to UV absorbance at ~240 nm, enabling photometric detection. Its molecular weight (e.g., C11H10N2O, ~198.22 g/mol) and logP value (~2.5) affect chromatographic retention times on C18 columns . Stability studies should assess pH-dependent degradation, as nitrosamines hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the quantification of this compound across different analytical platforms?
- Methodological Answer : Discrepancies often arise from ionization efficiency variations in MS or column selectivity differences. To harmonize
- Use isotopically labeled internal standards (e.g., N-nitrosodi-n-propyl-d14-amine) .
- Cross-validate methods using interlaboratory studies, referencing EFSA’s “snowballing approach” for literature consistency checks .
- Optimize MS parameters (e.g., collision energy) to minimize false positives from co-eluting isomers .
Q. What synthetic pathways are most effective for generating this compound while minimizing byproduct formation?
- Methodological Answer : Nitrosation of secondary amines (e.g., N-phenylpyridin-2-amine) using sodium nitrite under acidic conditions is common. Key considerations:
- Control reaction temperature (<5°C) to suppress diazonium salt formation .
- Purify via column chromatography (e.g., silica gel with dichloromethane/acetate eluent) to isolate the target compound from nitrosating agents .
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for nitroso group confirmation .
Q. How should researchers assess the risk of this compound contamination in pharmaceutical intermediates?
- Identify potential nitrosating agents (e.g., residual nitrites) and amine precursors in synthesis pathways.
- Conduct forced degradation studies under accelerated conditions (e.g., 40°C/75% RH) to simulate storage-related nitrosamine formation.
- Use LC-MS/MS to quantify contamination levels against regulatory thresholds (e.g., EMA’s ≤18 ng/day limit) .
Q. What are the challenges in interpreting toxicological data for this compound, and how can they be addressed?
- Methodological Answer : Challenges include species-specific metabolic activation (e.g., cytochrome P450-mediated bioactivation in rodents) and dose-response variability. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
